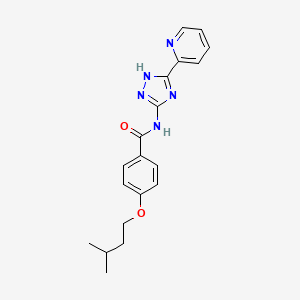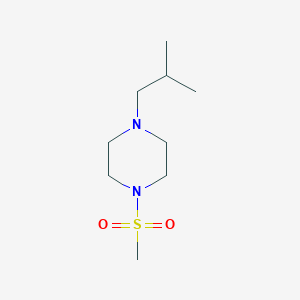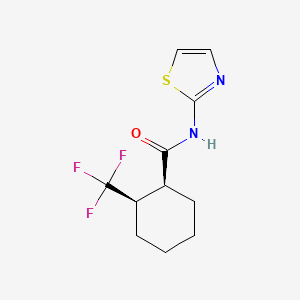![molecular formula C20H30N2O4S B7547394 Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B7547394.png)
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone, also known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone is not fully understood, but it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of various physiological processes, including inflammation, pain, and cognitive function. By blocking this receptor, Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone is thought to reduce inflammation and pain, as well as improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone has significant effects on various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of chronic pain and inflammation. Additionally, Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone has been shown to increase the levels of anti-inflammatory cytokines, such as IL-10, which help to reduce inflammation and promote tissue repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone in lab experiments is its high selectivity and specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of blocking this receptor in a controlled manner. However, one limitation of using Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone is its relatively low potency compared to other α7 nicotinic acetylcholine receptor antagonists. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone. One area of interest is its potential use in the treatment of Alzheimer's disease, as the α7 nicotinic acetylcholine receptor has been implicated in the pathogenesis of this disease. Additionally, further studies are needed to determine the optimal dosage and administration route for Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone, as well as its long-term safety and efficacy. Finally, research is needed to identify other potential therapeutic applications of Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone, as its effects on various physiological processes suggest that it may have a wide range of uses.
Métodos De Síntesis
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone is synthesized through a multi-step process that involves the reaction of piperidine with 4-methoxy-3-methylbenzenesulfonyl chloride, followed by the reaction of the resulting compound with azepan-1-one. The final step involves the reaction of the intermediate product with methanesulfonyl chloride to obtain Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone in its pure form.
Aplicaciones Científicas De Investigación
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. Additionally, Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone has been shown to have anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of epilepsy and anxiety disorders.
Propiedades
IUPAC Name |
azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-16-14-18(9-10-19(16)26-2)27(24,25)22-13-7-8-17(15-22)20(23)21-11-5-3-4-6-12-21/h9-10,14,17H,3-8,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHFLYNAPPHUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)

![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)
![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)


![(3S)-3-(methanesulfonamido)-N-[3-(pyrazol-1-ylmethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7547372.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7547387.png)
![N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B7547396.png)

![(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)
